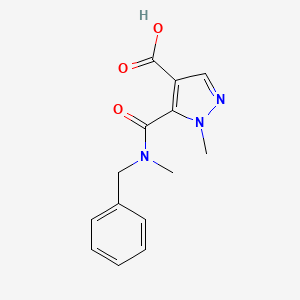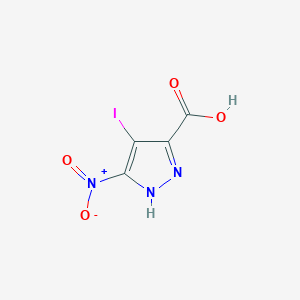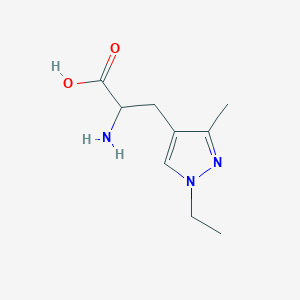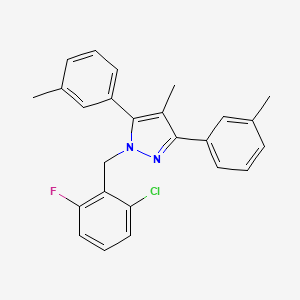![molecular formula C22H19N5O2 B10910841 N'-[(Z)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B10910841.png)
N'-[(Z)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-[(Z)-1-(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(1H-PYRROL-1-YL)BENZOHYDRAZIDE is a complex organic compound that features a pyrazole ring, a pyrrole ring, and a benzohydrazide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(Z)-1-(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(1H-PYRROL-1-YL)BENZOHYDRAZIDE typically involves the condensation of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 2-(1H-pyrrol-1-yl)benzohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(Z)-1-(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(1H-PYRROL-1-YL)BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyrazole ring can be oxidized to form a ketone or aldehyde.
Reduction: The imine bond can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) can be used under appropriate conditions.
Major Products
Oxidation: Formation of pyrazole-4-carboxylic acid derivatives.
Reduction: Formation of pyrazole-4-ylmethylamine derivatives.
Substitution: Formation of various substituted pyrazole and pyrrole derivatives.
Scientific Research Applications
N’~1~-[(Z)-1-(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(1H-PYRROL-1-YL)BENZOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N’~1~-[(Z)-1-(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(1H-PYRROL-1-YL)BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): These compounds also contain a pyrazole ring and have been studied for their antioxidant and anticancer activities.
Diethyl [(Substituted Phenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phosphonates: These compounds are structurally similar and have shown antimicrobial activity.
Uniqueness
N’~1~-[(Z)-1-(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(1H-PYRROL-1-YL)BENZOHYDRAZIDE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C22H19N5O2 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[(Z)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]-2-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C22H19N5O2/c1-16-19(22(29)27(25-16)17-9-3-2-4-10-17)15-23-24-21(28)18-11-5-6-12-20(18)26-13-7-8-14-26/h2-15,25H,1H3,(H,24,28)/b23-15- |
InChI Key |
VXHMZAFAKNDULK-HAHDFKILSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)/C=N\NC(=O)C3=CC=CC=C3N4C=CC=C4 |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NNC(=O)C3=CC=CC=C3N4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{4-chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-N-cyclohexylacetamide](/img/structure/B10910772.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B10910784.png)
![N-[1-(1-methyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B10910788.png)
![1-[(4-chlorophenoxy)methyl]-N-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10910795.png)
![4-methyl-2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-6-phenylpyrimidine](/img/structure/B10910816.png)


![N-[(E)-{5-[(2,6-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10910832.png)
![ethyl 2-butyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10910835.png)
![N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B10910837.png)

